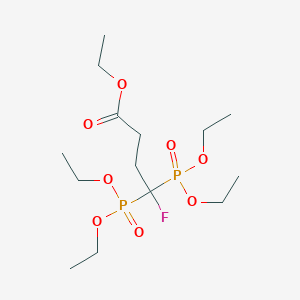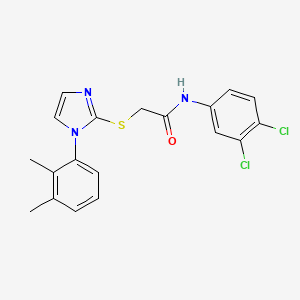![molecular formula C18H15ClN4S2 B2810859 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole CAS No. 863001-11-0](/img/structure/B2810859.png)
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
作用機序
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been reported to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
Similar benzothiazole derivatives have been reported to exhibit various biological activities, including antibacterial and antifungal effects . They may interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in medicinal chemistry for evaluating the druglikeness or pharmaceutical properties of a compound, which can impact its bioavailability.
Result of Action
Similar compounds have been reported to exhibit antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .
生化学分析
Biochemical Properties
For instance, they can act as dopamine and serotonin antagonists .
Cellular Effects
Benzothiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminobenzothiazole, which is then chlorinated to introduce the chloro group at the 6-position. The chlorinated intermediate is subsequently reacted with piperazine derivatives under controlled conditions to form the final product.
-
Step 1: Synthesis of 2-Aminobenzothiazole
Reagents: o-Aminothiophenol, carbon disulfide, and an oxidizing agent.
Conditions: Reflux in ethanol or another suitable solvent.
-
Step 2: Chlorination
Reagents: Chlorine gas or N-chlorosuccinimide (NCS).
Conditions: Room temperature or slightly elevated temperatures.
-
Step 3: Piperazine Coupling
Reagents: 1,3-Benzothiazol-2-ylpiperazine.
Conditions: Heating in a suitable solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially reducing the double bonds within the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole
- 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole
- 2-(4-(2-Pyridyl)piperazin-1-yl)-1,3-benzothiazole
Uniqueness
Compared to these similar compounds, 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is unique due to the specific positioning of the chloro group and the benzothiazolyl-piperazine structure
特性
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S2/c19-12-5-6-14-16(11-12)25-18(21-14)23-9-7-22(8-10-23)17-20-13-3-1-2-4-15(13)24-17/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDJWHPRWBHIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)
![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)


![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)


![Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810787.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)

![1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid](/img/structure/B2810794.png)

![N-butyl-2-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2810797.png)
